molecular formula C22H26N6O4S B12155426 N-[5-(acetylamino)-2-methoxyphenyl]-2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

N-[5-(acetylamino)-2-methoxyphenyl]-2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No.: B12155426
M. Wt: 470.5 g/mol
InChI Key: DSCPFBQWFGWIPL-UHFFFAOYSA-N
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Description

The compound N-[5-(acetylamino)-2-methoxyphenyl]-2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide features a 4-amino-1,2,4-triazole core substituted at the 5-position with a 3-(propan-2-yloxy)phenyl group. The triazole is linked via a sulfanyl bridge to an acetamide moiety attached to a 5-acetylamino-2-methoxyphenyl ring (Fig. 1).

Properties

Molecular Formula

C22H26N6O4S

Molecular Weight

470.5 g/mol

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H26N6O4S/c1-13(2)32-17-7-5-6-15(10-17)21-26-27-22(28(21)23)33-12-20(30)25-18-11-16(24-14(3)29)8-9-19(18)31-4/h5-11,13H,12,23H2,1-4H3,(H,24,29)(H,25,30)

InChI Key

DSCPFBQWFGWIPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)NC(=O)C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[5-(acetylamino)-2-methoxyphenyl]-2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the core triazole structure, followed by the introduction of the sulfanyl group and subsequent functionalization with the acetylamino and methoxyphenyl groups. Common reagents used in these steps include acylating agents, methoxylating agents, and triazole precursors. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

“N-[5-(acetylamino)-2-methoxyphenyl]-2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide” can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “N-[5-(acetylamino)-2-methoxyphenyl]-2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide” depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural analogs differ in substituents on the triazole ring, acetamide-linked phenyl group, or sulfanyl bridge. These modifications influence physicochemical properties (e.g., solubility, lipophilicity) and biological activity.

Table 1: Structural Comparison of Key Analogs
Compound Name/Identifier Triazole Substituents Acetamide-Linked Phenyl Group Key Biological Activity Reference
Target Compound 5-(3-propan-2-yloxy phenyl) 5-acetylamino-2-methoxy N/A (hypothesized anti-inflammatory/antiproliferative)
Analog 1 () 5-(3-pyridinyl), 4-ethyl 5-acetylamino-2-methoxy Not reported
Analog 2 () 5-(furan-2-yl) Varied (e.g., 4-fluoro, 3-chloro) Anti-exudative activity (10 mg/kg vs. diclofenac)
Analog 3 () 3-phenyl or 3-(2-hydroxyphenyl) Hydroxyacetamide Antiproliferative activity (cancer cell lines)
Analog 4 () 5-(4-methylsulfanylbenzyl) 2-chlorophenyl Crystallographic characterization
Analog 5 () 5-(pyridin-2-yl), 4-ethyl 2-chloro-5-(trifluoromethyl)phenyl Not reported

Biological Activity

N-[5-(acetylamino)-2-methoxyphenyl]-2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N6O3S, with a molecular weight of approximately 426.5 g/mol. The compound features a complex structure that includes an acetylamino group, a methoxyphenyl moiety, and a triazole-thioether linkage, which are believed to contribute to its biological activities .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an effective antimicrobial agent. The mechanism behind this activity may involve the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Preliminary studies demonstrate that the compound can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .

The biological activity of this compound is likely mediated through interactions with specific enzymes or receptors involved in cellular signaling pathways. For instance, it may target protein kinases or other regulatory proteins that play crucial roles in cell proliferation and survival .

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Antimicrobial Study : A study published in 2023 assessed the antimicrobial effects against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating significant antimicrobial activity .
  • Anticancer Research : In a recent investigation involving human breast cancer cell lines (MCF7), treatment with the compound resulted in a 50% reduction in cell viability at a concentration of 25 µM after 48 hours. Mechanistic studies revealed increased expression of pro-apoptotic factors .

Comparative Analysis with Similar Compounds

The following table summarizes key features and biological activities of this compound compared to structurally similar compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
N-[5-(acetylamino)-2-methoxyphenyl]-2-{...}C20H22N6O3SContains triazole-thioether linkageAntimicrobial, Anticancer
7-Phenyl-[1,2,4]triazolo[4,3-a]pyridinVariesKnown for kinase inhibition propertiesAnticancer
N-(4-hydroxyphenyl)-N'-(3-methylphenyl)ureaVariesExhibits different biological activitiesAntitumor

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